Selective ERβ Agonist Activity of Liquiritigenin vs. Glycoside Liquiritin and Other Phytoestrogens
Liquiritigenin is characterized as a highly selective agonist for estrogen receptor β (ERβ) with an EC50 of 36.5 nM in an ERE tk-Luc reporter gene assay in transfected U2OS cells, demonstrating a significant activation response . In direct contrast, its glycoside, liquiritin, shows no activity in this assay, establishing a clear functional divergence [1]. In a comparative cellular context, liquiritigenin exhibits a gene stimulation EC50 of 60 nM for ERβ and 300 nM for ERα, yielding an ERβ/α potency selectivity ratio of 5 relative to estradiol (E2), and a β/α selectivity of RBA × RCA of 400 [2]. This profile is distinct from other phytoestrogens like genistein (ERβ EC50 4 nM, ERα 24 nM, ratio 6) and daidzein (ERβ EC50 50 nM, ERα 200 nM, ratio 4), positioning liquiritigenin as a moderately potent but selective ERβ tool [3].
| Evidence Dimension | ERβ Agonist Activity and Subtype Selectivity |
|---|---|
| Target Compound Data | EC50 = 36.5 nM (ERE tk-Luc); EC50 ERβ = 60 nM, ERα = 300 nM; β/α selectivity ratio (RBA×RCA) = 400 |
| Comparator Or Baseline | Liquiritin: No activity; Genistein: ERβ EC50 4 nM, ERα 24 nM, ratio 1750; Daidzein: ERβ EC50 50 nM, ERα 200 nM, ratio 1024 |
| Quantified Difference | Liquiritigenin is active, liquiritin is inactive; Liquiritigenin exhibits a 5-fold potency preference for ERβ over ERα |
| Conditions | ERE tk-Luc reporter gene assay in U2OS cells; ERα/ERβ competitor assay kits |
Why This Matters
This quantifiable selectivity for ERβ over ERα distinguishes liquiritigenin for research applications targeting tissue-specific estrogenic pathways where ERα-mediated effects are undesirable.
- [1] TargetMol. (n.d.). Liquiritigenin (T3325). targetmol.cn. View Source
- [2] Zhao, L., et al. (2005). Expression of estrogen receptor beta isoforms in normal breast epithelial cells and breast cancer: regulation by methylation. Table 3. PMC3804744. View Source
- [3] Zhao, L., et al. (2005). Expression of estrogen receptor beta isoforms in normal breast epithelial cells and breast cancer: regulation by methylation. Table 3. PMC3804744. View Source
